Naltrexone hydrochloride
Overview
Description
Naltrexone hydrochloride (NTX) is an opioid antagonist with a diverse range of medical applications. It's notable for its use in treating opioid and alcohol dependence, as well as its potential in treating ocular surface diseases like impaired corneal wound healing and severe dry eye. Its effectiveness in various formulations highlights its versatility in medical science, although its poor chemical stability in solution form poses challenges for development and application.
Synthesis Analysis
Naltrexone hydrochloride is synthesized through complex chemical processes that ensure its effectiveness as a medication. While detailed synthesis pathways are proprietary and specific to pharmaceutical companies, the overall process involves the creation of a naltrexone base, followed by hydrochloridation to produce the hydrochloride salt form. This process ensures the compound's stability and bioavailability for medical use.
Molecular Structure Analysis
The molecular structure of naltrexone hydrochloride has been determined using high-resolution laboratory X-ray powder diffraction data. Both naltrexone and its close relative, naloxone hydrochloride, crystallize in the orthorhombic space group P2(1)2(1)2(1), with specific lattice parameters. This detailed structural characterization enables a better understanding of its chemical behavior and interaction with biological molecules (Sugimoto et al., 2007).
Chemical Reactions and Properties
Naltrexone hydrochloride undergoes various chemical reactions, especially in relation to its stability and interaction with other substances. For example, its stability can be significantly enhanced in certain formulations, such as in situ ocular films, which demonstrate an 18-times stability improvement over solution form. These reactions are crucial for developing effective and stable pharmaceutical formulations (Abdelkader et al., 2014).
Physical Properties Analysis
The physical properties of naltrexone hydrochloride, including its crystalline structure and hydration/dehydration behavior, play a significant role in its pharmaceutical applications. Studies have shown that naltrexone and naloxone hydrochloride salts exhibit distinct hydration and dehydration behaviors, which are critical for understanding their stability and formulation requirements (Guguta et al., 2009).
Chemical Properties Analysis
The chemical properties of naltrexone hydrochloride, including its oxidation and reduction potential, significantly influence its therapeutic use and formulation. Research has focused on developing electrochemical sensors for naltrexone determination, highlighting its oxidation behavior and the role of modified electrodes in enhancing detection sensitivity. This research aids in the development of pharmaceutical dosages and monitoring therapeutic levels in patients (Ghorbani-Bidkorbeh et al., 2010).
Scientific Research Applications
Sexual Behavior and Hormonal Effects : Naltrexone facilitated sexual receptivity in ovariectomized female rats, resembling the effects of progesterone, and also influenced sexual behavior and grooming interactions in male talapoin monkeys (Allen, Renner, & Luine, 1985); (Meller, Keverne, & Herbert, 1980).
Impact on Taste and Craving : It significantly reduces the palatability of alcohol and other substances in rats (Ferraro et al., 2002). In humans, it has shown effectiveness in reducing alcohol craving and drinking in Asian patients, although compliance was low (Lee et al., 2001).
Behavioral Effects : Naltrexone did not show clinical value in reducing self-injurious and autistic behavior in mentally retarded adults and might even increase stereotypic behavior (Willemsen-Swinkels et al., 1995).
Immunomodulatory Properties : It has potential as an immunomodulator by inhibiting inflammatory cytokine production in human immune cell subsets (Cant, Dalgleish, & Allen, 2017).
Pharmacological and Delivery Innovations : A nasal spray form of low-dose naltrexone shows promise in treating diseases with impaired immunity, overcoming disadvantages of oral administration (Domnina, Suslov, Kedik, & Volkova, 2021). Additionally, an oral naltrexone-Eudragit L system was effective in antagonizing morphine analgesia for 8 hours, requiring shorter treatment duration compared to conventional naltrexone hydrochloride (Álvarez-Fuentes et al., 2001).
Safety and Tolerability : It is generally safe for treating alcoholism, with common adverse events like nausea and headache, and no new safety concerns identified in large studies (Croop, Faulkner, & Labriola, 1997). In the treatment of opiate addiction, it is effective when combined with behavioral therapy and psychotherapy, provided there is strong psychological support (Crabtree, 1984).
Other Applications : Its use in in situ ocular films showed improved mechanical properties and chemical stability with minimal conjunctival irritation (Abdelkader, Pierscionek, & Alany, 2014), and new methods for its quantitative determination in nasal sprays have been developed (Domnina et al., 2020).
Safety And Hazards
Naltrexone can cause serious side effects, including the risk of opioid overdose . You can accidentally overdose in two ways. Naltrexone blocks the effects of opioid drugs. Do not take large amounts of opioids, including opioid-containing medicines, such as heroin or prescription pain pills, to try to overcome the opioid-blocking effects of this medication. This can lead to serious injury, coma, or death .
properties
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4.ClH/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11;/h3-4,11,15,18,22,24H,1-2,5-10H2;1H/t15-,18+,19+,20-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBRMCOKKKZVRY-ITLPAZOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937236 | |
Record name | Naltrexone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50937236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>56.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855955 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Naltrexone hydrochloride | |
CAS RN |
16676-29-2 | |
Record name | Naltrexone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16676-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naltrexone hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016676292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naltrexone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50937236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5α)-17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NALTREXONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6375YW9SF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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